N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
“N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been synthesized and characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
Synthesis Analysis
The compound was efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis involved the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .Molecular Structure Analysis
The molecular structure of the compound was elucidated based on elemental analysis and spectral data . Further docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .Chemical Reactions Analysis
The compound showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were determined using various techniques. For instance, the melting point was found to be 220–222 °C . The compound was characterized by 1H NMR and 13C NMR .Scientific Research Applications
Enzyme Inhibitory Potential
Research demonstrates that compounds with structures similar to this chemical show significant inhibitory activities against enzymes like α-glucosidase and acetylcholinesterase. These enzymes are targets in the treatment of diseases like diabetes and Alzheimer's, indicating potential therapeutic applications for this compound (Abbasi et al., 2019).
Antimicrobial and Antiproliferative Activity
Similar sulfonamide derivatives have been synthesized and tested for antibacterial and antiproliferative activity. These studies reveal the compound's potential effectiveness against bacterial strains like Pseudomonas aeruginosa and Escherichia coli, and in inhibiting the proliferation of certain cancer cell lines (Poręba et al., 2015).
Potential as Phosphoinositide 3-Kinase Inhibitors
Research indicates that derivatives of thiazolo[5,4-b]pyridines, which are structurally related to this compound, exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions related to cancer and other diseases. This suggests the compound's potential application in cancer therapy (Xia et al., 2020).
Anticancer and Radiosensitizing Evaluation
Novel sulfonamide derivatives, which are structurally similar, have been synthesized and evaluated for their in-vitro anticancer activity and ability to enhance the cell killing effect of γ-radiation, indicating potential applications in cancer treatment (Ghorab et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .
Biochemical Pathways
The inhibition of PI3K by the compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often dysregulated in cancer . By inhibiting PI3K, the compound prevents the phosphorylation and activation of AKT, a downstream effector in the pathway. This leads to reduced cell proliferation and survival, providing a potential therapeutic effect in cancer.
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to reduced cell proliferation and survival . This makes the compound a potential therapeutic agent for diseases characterized by overactive PI3K signaling, such as certain types of cancer.
Future Directions
The compound and its analogues have shown potent PI3K inhibitory activity, suggesting potential for therapeutic applications . Future research could focus on further exploring the structure-activity relationships and optimizing the synthesis process. Additionally, comprehensive biological evaluations, including in vivo studies, would be beneficial to fully understand the therapeutic potential of these compounds.
Properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-13-11-14(20-23-17-3-2-8-22-21(17)29-20)4-6-16(13)24-30(25,26)15-5-7-18-19(12-15)28-10-9-27-18/h2-8,11-12,24H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKPBTUXTFPXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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